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Compound of Interest

Compound Name:
Fmoc-a-methyl-L-4-

bromophenylalanine

CAS No.: 1310680-28-4

Cat. No.: B3097417

Get Quote

As the demand for conformationally constrained therapeutics grows, non-natural amino acids

like Fmoc- α -methyl-L-4-bromophenylalanine (CAS: 1310680-28-4)[1] have become critical

building blocks in solid-phase peptide synthesis (SPPS). The α -methyl group restricts

backbone dihedral angles, strongly inducing 310​or α -helical secondary structures, while the 4-

bromo substitution provides a versatile orthogonal handle for late-stage palladium-catalyzed

cross-coupling.

However, characterizing this molecule requires navigating complex spectroscopic phenomena,

including carbamate rotamers, severe steric hindrance, and unique isotopic signatures. This

guide provides an authoritative, self-validating framework for the NMR, MS, and IR

characterization of this compound.

Structural Logic & Spectroscopic Causality
To characterize Fmoc- α -methyl-L-4-bromophenylalanine accurately, one must first understand

how its three-dimensional geometry dictates its spectral output.
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Steric Congestion (A-Strain): The quaternary α -carbon (bearing both a methyl group and the

bulky 4-bromobenzyl side chain) severely restricts rotation around the Cα​−Cβ​bond. This

causality forces the two β -protons into fixed, distinct magnetic environments, guaranteeing

they will appear as a highly separated, diastereotopic AB system in 1 H-NMR.

Carbamate Rotamers: The Fmoc protecting group exhibits partial double-bond character at

the carbamate C−N bond. At room temperature, the interconversion between cis and trans

rotamers is slow on the NMR timescale, often resulting in artificial line broadening or peak

duplication that is frequently misdiagnosed as impurity.

Isotopic Built-in Validation: The presence of a single bromine atom provides a definitive, self-

validating mass spectrometry signature. Bromine exists natively as two stable isotopes ( 79

Br and 81 Br) in a nearly 1:1 ratio, meaning the intact molecular ion must present as a

distinct doublet separated by 2 Da.

Nuclear Magnetic Resonance (NMR) Profiling
The following tables summarize the expected chemical shifts for Fmoc- α -methyl-L-4-

bromophenylalanine in DMSO- d6​.

Table 1: Quantitative NMR Assignments
NucleusChemical Shift ( δ , ppm)Multiplicity / J-
CouplingStructural Assignment & Causality 1
H12.50Broad singletCarboxylic acid (COOH). Highly
solvent/concentration dependent. 1 H7.89, 7.65,
7.41, 7.33Doublets & TripletsFmoc aromatic protons
(8H). Standard fluorenyl splitting pattern. 1 H7.45,
7.10Doublets ( J≈8.2 Hz)4-Bromophenyl protons
(4H). AA'BB' system characteristic of para-
substitution. 1 H6.80Broad singletCarbamate NH.
Broadened by quadrupolar relaxation and rotameric
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exchange. 1 H4.15 – 4.25MultipletFmoc CH2​and CH .
Often overlaps due to restricted rotation. 1 H3.20,
3.05Doublets ( J≈13.5 Hz)Diastereotopic β CH2​.
Splitting caused by the chiral, sterically hindered α -
center. 1 H1.40Singlet α -methyl group. Upfield shift
due to shielding. 13 C174.5,
155.2SingletsCarbonyls: Carboxylic acid (174.5) and
Carbamate (155.2). 13 C119.5SingletAromatic C−Br
carbon. Heavily shielded by the heavy atom effect.
13 C59.8SingletQuaternary α -carbon. Deshielded
relative to standard amino acids due to methyl
substitution.
Mass Spectrometry (MS) & Degradation Signatures
Electrospray Ionization (ESI) is the standard for Fmoc-amino acids. Because Fmoc groups are

highly surface-active, they ionize well, but they are also prone to forming sodium adducts. To

enhance sensitivity and suppress these adducts, Paired Ion Electrospray Ionization (PIESI) can

be utilized[2].

Furthermore, researchers must be vigilant regarding storage-induced degradation. Exposure to

air and trace metals can convert the Fmoc group into Fmoc-ene (-2 Da) or Fmoc-epoxide (+14

Da) impurities[3]. High-resolution LC-MS is mandatory to differentiate these from the target

mass.

Table 2: High-Resolution Mass Spectrometry (HRMS)
Signatures
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Ion Species Formula Exact Mass ( m/z ) Diagnostic Value

[M+H]+ ( 79 Br)
[C25​H2279​BrNO4​

+H]+
480.080 Primary intact mass.

[M+H]+ ( 81 Br)
[C25​H2281​BrNO4​

+H]+
482.078

Must appear at

~100% relative

abundance to the 480

peak.

[M+Na]+ [C25​H22​BrNO4​+Na]+ 502.06 / 504.06

Common adduct;

minimized if PIESI is

employed[2].

Fmoc-ene Impurity [C25​H20​BrNO4​+H]+ 478.06 / 480.06

Degradation product;

indicates poor storage

conditions[3].

Infrared (IR) Spectroscopy
IR spectroscopy provides orthogonal validation of the functional groups, specifically

differentiating the two distinct carbonyl environments.

Table 3: Key FT-IR Vibrational Modes
Wavenumber ( cm−1 ) Mode

Functional Group
Assignment

~3320 N-H Stretch Carbamate secondary amine.

~1715 C=O Stretch
Carboxylic acid carbonyl

(hydrogen-bonded dimer).

~1690 C=O Stretch Fmoc carbamate carbonyl.

~1070 C-Br Stretch Aryl bromide bond.

Self-Validating Experimental Protocols
To ensure data integrity, the following protocols utilize built-in causality checks to validate the

structural identity of Fmoc- α -methyl-L-4-bromophenylalanine.
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Protocol A: Variable-Temperature (VT) NMR for Rotamer
Resolution
Purpose: To distinguish true structural impurities from baseline broadening caused by Fmoc

carbamate rotamers.

Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO- d6​.

Baseline Acquisition: Acquire a standard 1 H-NMR spectrum at 298 K. Identify any severe

line broadening in the Fmoc CH2​/ CH region (4.1–4.5 ppm).

Thermal Equilibration: Increase the NMR probe temperature to 330 K. Allow exactly 5

minutes for the sample to reach thermal equilibrium.

Validation: Re-acquire the spectrum. The kinetic energy at 330 K overcomes the rotational

barrier of the C−N bond. If the broad signals coalesce into sharp, well-defined multiplets, the

sample is structurally homogeneous. If extra peaks remain, they are true impurities.

Protocol B: High-Resolution LC-MS Integrity Check
Purpose: To confirm the isotopic signature and screen for Fmoc-ene/epoxide degradation.

Sample Prep: Prepare a 1 µg/mL solution in LC-MS grade Acetonitrile/Water (50:50, v/v) with

0.1% Formic Acid. Crucial: Use metal-free vials to prevent iron-catalyzed Fmoc

degradation[3].

Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

Run a gradient of 5% to 95% Acetonitrile over 5 minutes.

Mass Detection: Operate in Positive ESI mode.

Validation: Extract the ion chromatograms for m/z 480.08 and 482.08. The system is

validated if the peaks co-elute perfectly with an intensity ratio of 1:1 ( ±5% ).

Spectroscopic Workflow Diagram
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Fig 1: Self-validating spectroscopic workflow for Fmoc- α -methyl-L-4-bromophenylalanine

characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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